Petunidin chloride
Overview
Description
Petunidin chloride is an O-methylated anthocyanidin derived from delphinidin . It is a natural organic compound and serves as a dark-red or purple water-soluble pigment found in various red berries, including chokeberries (Aronia sp), Saskatoon berries (Amelanchier alnifolia), and different grape species (Vitis vinifera or muscadine, Vitis rotundifolia). Additionally, it contributes to the vibrant petal colors in many flowers .
Scientific Research Applications
Petunidin chloride has garnered interest in various scientific fields:
Chemistry: Studying its reactivity and interactions with other compounds.
Biology: Investigating its role in plant pigmentation and health benefits.
Medicine: Exploring potential protective effects against atherosclerosis due to its inhibition of platelet-derived growth factor-induced aortic smooth muscle cell migration.
Industry: Utilizing its color properties in food, cosmetics, and textiles.
Mechanism of Action
Target of Action
Petunidin chloride is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids
Mode of Action
The mode of action of this compound involves its interaction with various cellular processes. The compound has been associated with health-promoting effects on many chronic diseases . .
Biochemical Pathways
This compound affects various biochemical pathways. It is derived from the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . The biosynthesis pathway and biotransformation of this compound involve several steps . .
Pharmacokinetics
The potential bioactivity of this compound depends on its absorption, metabolism, and excretion in the human body . Petunidin 3-O-glucoside and delphinidin 3-O-glucoside were the only anthocyanins detected in plasma, whereas all anthocyanin glucosides, including mono- and diglucosides, with acetyl and p-coumaroyl moieties of delphinidin, cyanidin, petunidin, peonidin, and malvidin, were present in urine . These properties impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are associated with its health-promoting effects on many chronic diseases . It has been associated with antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . .
Future Directions
Petunidin has gained importance in human nutrition due to its health-promoting effects on many chronic diseases . The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . Future research may focus on improving the bioavailability of petunidin and exploring its potential health benefits in more depth.
Biochemical Analysis
Biochemical Properties
Petunidin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including focal adhesion kinase and platelet-derived growth factor. This compound binds with and suppresses the activity of focal adhesion kinase, inhibiting platelet-derived growth factor-induced aortic smooth muscle cell migration. This interaction may confer a protective effect against atherosclerosis .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes. Additionally, this compound can inhibit the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of light and heat. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from delphinidin through the action of anthocyanin flavonoid O-methyltransferase, which catalyzes the B-ring methylation. The compound can also undergo glycosylation, forming various glycoside derivatives. These metabolic transformations can affect the bioavailability and bioactivity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity, with higher concentrations typically found in tissues with high metabolic activity .
Subcellular Localization
This compound is primarily localized in the vacuoles of plant cells, where it contributes to pigmentation. In animal cells, the compound can be found in the cytoplasm and nucleus, where it exerts its antioxidant and anti-inflammatory effects. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of petunidin chloride involves O-methylation of delphinidin. The specific synthetic routes may vary, but the general process includes the introduction of a methyl group to the hydroxyl group on the anthocyanidin backbone. Reaction conditions typically involve the use of methylating agents, such as diazomethane or dimethyl sulfate, under controlled conditions.
Industrial Production Methods: While this compound is not commonly produced industrially in isolation, its presence in natural sources allows for extraction and purification. Industrial processes often focus on obtaining anthocyanin-rich extracts from fruits or plant materials, which may contain this compound along with other related compounds.
Chemical Reactions Analysis
Types of Reactions: Petunidin chloride can undergo various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of quinones or other derivatives.
Reduction: Reduction reactions may yield dihydroanthocyanidins.
Substitution: Substitution reactions can modify functional groups on the anthocyanidin structure.
Methylating Agents: Used for O-methylation during synthesis.
Acids/Bases: May be involved in hydrolysis or other transformations.
Enzymes: Natural enzymes can catalyze reactions in plants.
Major Products: The major products formed from this compound reactions depend on the specific reaction conditions. These products include methylated derivatives, reduced forms, and other modified anthocyanidins.
Comparison with Similar Compounds
Petunidin chloride stands out due to its unique O-methylation pattern and specific interactions with FAK. Similar compounds include other anthocyanidins like cyanidin, delphinidin, and malvidin.
Properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMBDNPZCFSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-30-7 | |
Record name | Petunidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Petunidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Petunidin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PETUNIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electrochemical behavior of petunidin chloride?
A1: Like other anthocyanins, this compound displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in this compound can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].
Q2: How does the structure of this compound relate to other anthocyanins?
A2: this compound is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to this compound [].
Q3: What research has been conducted on the glycosides of this compound?
A3: Scientists have investigated the synthesis of this compound glucosides []. This research explores the chemical modifications of this compound and contributes to understanding the diversity and potential applications of anthocyanin derivatives.
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